2,2',4,6'-テトラクロロビフェニル

説明

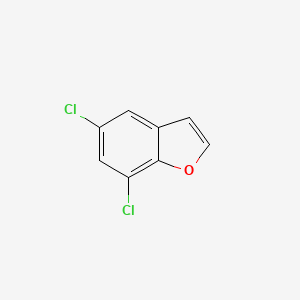

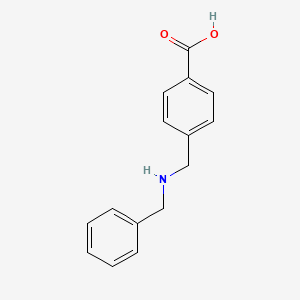

2,2’,4,6’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl moiety . It has a molecular weight of 291.988 . The IUPAC name for this compound is 1,3-dichloro-2-(2,4-dichlorophenyl)benzene .

Synthesis Analysis

Polychlorinated Biphenyls (PCBs) like 2,2’,4,6’-Tetrachlorobiphenyl are typically synthesized using various methods. One such method involves the use of accelerated solvent extraction and GC-MS/MS procedure . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .Molecular Structure Analysis

The molecular structure of 2,2’,4,6’-Tetrachlorobiphenyl consists of 12 Carbon atoms, 6 Hydrogen atoms, and 4 Chlorine atoms . The compound contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

2,2’,4,6’-Tetrachlorobiphenyl is a solid substance . It’s an oily liquid or solid that is colorless to light yellow . The compound is stable and does not present an explosion hazard .科学的研究の応用

界面活性剤溶液中での光分解

2,2',4,6'-テトラクロロビフェニルの用途の1つは、界面活性剤溶液中での光分解の研究です。研究者は、ドデシル硫酸ナトリウム(SDS)などの陰イオン界面活性剤溶液と、ポリオキシエチレン23ラウリルエーテル(Brij35)などの非イオン界面活性剤溶液におけるこの化合物の光分解速度と量子収率を調べてきました。 UV誘起光分解における界面活性剤ミセルの存在は、PCBの光脱塩素化を促進し、副反応を最小限に抑えることが示されています .

環境汚染と毒性学

この化合物の残留性、生物蓄積性、変異原性は、環境汚染と毒性学の研究において注目されています。 これは世界中に広がっている有機汚染物質であり、その挙動と分解経路を理解することは、PCBを効率的かつ環境に優しい方法で無毒化する新しいアプローチを開発するために不可欠です .

速度論的および機構的研究

2,2',4,6'-テトラクロロビフェニルの速度論的および機構的研究は、その環境運命を理解するために不可欠です。 これらの研究には、さまざまな溶媒中でPCBを照射した際の脱塩素化された同族体の段階的な形成を、主要な分解経路として調べる作業が含まれます .

分析化学

分析化学では、2,2',4,6'-テトラクロロビフェニルの分子量と構造を決定して、その化学的性質を理解します。 この情報は、環境サンプル中のPCBの同定と定量に不可欠です .

細胞膜への影響

別の用途としては、テトラクロロビフェニルが細胞膜に与える影響の調査があります。 これには、1,6-ジフェニル-1,3,5-ヘキサトリエン(DPH)などのプローブを使用して蛍光偏光を測定し、PCBが生物系に与える影響を理解するために細胞脂肪酸組成を決定することが含まれます .

Safety and Hazards

2,2’,4,6’-Tetrachlorobiphenyl is a highly flammable liquid and vapor . It’s suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It’s recommended to use protective equipment when handling this substance .

作用機序

Target of Action

The primary target of 2,2’,4,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,4,6’-tetrachlorobiphenyl belongs, can affect various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

This suggests that 2,2’,4,6’-Tetrachlorobiphenyl may have a long half-life in the body, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of 2,2’,4,6’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . This can lead to a variety of health effects, as the altered genes may be involved in critical biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,6’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This means that it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,4,6’-Tetrachlorobiphenyl in the environment can significantly impact its action and effects .

特性

IUPAC Name |

1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHNUGRFECMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074195 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68194-04-7 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)

![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)

![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)